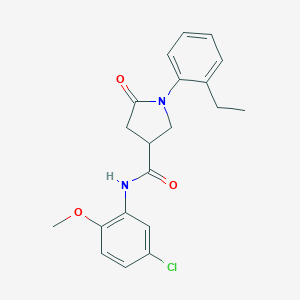
2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMAOF and is synthesized through a specific method.
科学的研究の応用
2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and the inhibition of their production results in the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been reported to reduce the levels of reactive oxygen species (ROS), which are known to play a role in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate in lab experiments is its high potency and selectivity towards the COX enzyme. However, a limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of its potential applications in the field of agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to investigate its potential toxicity and side effects.
Conclusion:
In conclusion, 2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
合成法
The synthesis method of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-methylaniline. The final product is obtained by the reaction of the intermediate with ethyl oxalyl chloride. This synthesis method has been reported to have a yield of up to 70%.
特性
製品名 |
2-(3-Chloro-4-methylanilino)-2-oxoethyl 2-furoate |
|---|---|
分子式 |
C14H12ClNO4 |
分子量 |
293.7 g/mol |
IUPAC名 |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO4/c1-9-4-5-10(7-11(9)15)16-13(17)8-20-14(18)12-3-2-6-19-12/h2-7H,8H2,1H3,(H,16,17) |
InChIキー |
MUESQWOYQXKBDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=CO2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=CO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)







